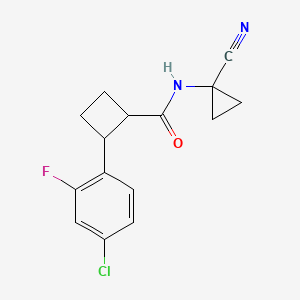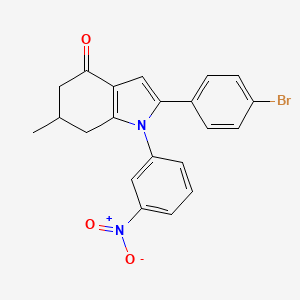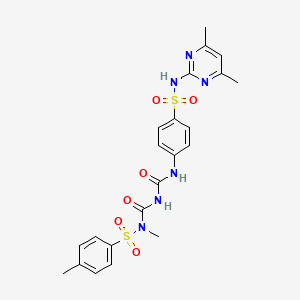
2-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)cyclobutane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)cyclobutane-1-carboxamide, also known as CPCCOEt, is a chemical compound that has been extensively studied for its potential use in various scientific research applications.
Mécanisme D'action
2-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)cyclobutane-1-carboxamide binds to the allosteric site of mGluR1, which results in the inhibition of the receptor's activity. This inhibition leads to a decrease in the release of glutamate, which is a neurotransmitter that is involved in various physiological processes. By inhibiting mGluR1 activity, 2-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)cyclobutane-1-carboxamide can modulate the release of glutamate and affect various physiological processes.
Biochemical and Physiological Effects:
Research has shown that 2-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)cyclobutane-1-carboxamide can affect various physiological processes, including learning and memory, pain perception, and motor coordination. Studies have also shown that 2-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)cyclobutane-1-carboxamide can modulate the release of glutamate, which is involved in various physiological processes. 2-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)cyclobutane-1-carboxamide has been found to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)cyclobutane-1-carboxamide in lab experiments is that it is a specific antagonist for mGluR1, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using 2-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)cyclobutane-1-carboxamide is that it may have off-target effects on other receptors, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 2-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)cyclobutane-1-carboxamide. One area of research is the potential use of 2-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)cyclobutane-1-carboxamide in the treatment of neurodegenerative diseases. Another area of research is the role of mGluR1 in various physiological processes, including learning and memory, pain perception, and motor coordination. Further research is also needed to determine the potential off-target effects of 2-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)cyclobutane-1-carboxamide and to develop more specific antagonists for mGluR1.
Méthodes De Synthèse
2-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)cyclobutane-1-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-chloro-2-fluoroaniline with 1-cyanocyclopropane carboxylic acid to form the intermediate, which is then reacted with cyclobutanecarboxylic acid chloride in the presence of a base to obtain the final product.
Applications De Recherche Scientifique
2-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)cyclobutane-1-carboxamide has been studied for its potential use as an antagonist for the metabotropic glutamate receptor subtype 1 (mGluR1). Research has shown that mGluR1 is involved in various physiological processes, including learning and memory, pain perception, and motor coordination. 2-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)cyclobutane-1-carboxamide has been found to inhibit the activity of mGluR1, which makes it an attractive candidate for further research in these areas.
Propriétés
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O/c16-9-1-2-11(13(17)7-9)10-3-4-12(10)14(20)19-15(8-18)5-6-15/h1-2,7,10,12H,3-6H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHSTDVUWJBTPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=C(C=C(C=C2)Cl)F)C(=O)NC3(CC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-fluorophenyl)-N-(1-cyanocyclopropyl)cyclobutane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methylbutyl)pentanamide](/img/structure/B3010468.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B3010470.png)
![N-[1-({4-oxo-3-azatricyclo[4.2.1.0^{2,5}]nonan-3-yl}methyl)piperidin-3-yl]methanesulfonamide](/img/structure/B3010473.png)

![2-chloro-6-fluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B3010477.png)

![1-[6-[(4-Tert-butylphenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B3010479.png)
![methyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B3010481.png)

![N-(3-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B3010484.png)

![N-(4-chlorophenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3010489.png)
![6-Isopropyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B3010490.png)
